3-Iodo-D-tyrosine
Overview
Description
3-Iodo-D-tyrosine is an intermediate in the synthesis of thyroid hormones. It is derived from the iodination of tyrosine at the meta-position of the benzene ring . One unit can combine with diiodotyrosine to form triiodothyronine . It is also a reversible inhibitor of the enzyme tyrosine hydroxylase .
Synthesis Analysis
This compound is synthesized from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .Molecular Structure Analysis
The molecular formula of this compound is C9H10INO3 . Its average mass is 307.085 Da and its mono-isotopic mass is 306.970520 Da .Chemical Reactions Analysis
This compound inhibits tyrosine hydroxylase that catalyzes levodopa (L-DOPA) formation from tyrosine . Iodotyrosine deiodinase enzyme deficiency leads to elevated levels of this compound in serum and urine in severe hypothyroidism and goiter .Physical and Chemical Properties Analysis
The density of this compound is 1.9±0.1 g/cm3. Its boiling point is 391.0±42.0 °C at 760 mmHg. The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol and the flash point is 190.3±27.9 °C .Scientific Research Applications
Diagnostic and Therapeutic Applications in Nuclear Medicine
3-Iodo-D-tyrosine derivatives, particularly 3-[(123)I]Iodo-alpha-methyl-L-tyrosine (IMT), have been extensively studied in the context of nuclear medicine. IMT, an artificial amino acid, shows high uptake in brain tumors, making it a valuable tool for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. The uptake mechanisms of IMT and its clinical applications, especially in brain tumor diagnosis and treatment planning, have been a focus of research, offering insights into the use of this compound derivatives in medical imaging and cancer therapy (Langen, Pauleit, & Coenen, 2002).
Biochemical and Molecular Applications
Research has also delved into the use of this compound in biochemical and molecular applications. For example, tyrosyl-tRNA synthetase from Escherichia coli has been engineered to recognize 3-iodo-L-tyrosine, enabling the site-specific incorporation of this amino acid into proteins in eukaryotic translation systems. This engineering facilitates the study of protein structure and function, as well as the development of novel proteins with specific properties. The manipulation of amino acid recognition by aminoacyl-tRNA synthetases illustrates the potential of this compound in synthetic biology and protein engineering (Kiga et al., 2002).
Applications in Cell Biology and Genetics
This compound has also found applications in cell biology and genetics. For instance, genetically encoded 3-iodo-L-tyrosine has been used to study cell signaling pathways and protein-protein interactions within cells. This approach involves the incorporation of 3-iodo-L-tyrosine into specific sites of proteins, allowing for the detailed analysis of protein functions and interactions. Such applications are pivotal in understanding complex cellular processes and can be instrumental in the development of novel therapeutic strategies (Hayashi et al., 2011).
Mechanism of Action
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
3-Iodo-D-tyrosine, a pathway inhibitor in the synthesis of the neurotransmitter dopamine, was used to determine the effects of decreased dopamine levels in social spacing of Drosophila melanogaster . This suggests potential future research directions in studying the role of this compound in neurotransmitter synthesis and its effects on behavior.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339986 | |
Record name | 3-Iodo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25799-58-0 | |
Record name | 3-Iodo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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